

The Pharmacological Profile of Wedelolactone in Chronic Diseases: A Technical Guide

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Compound of Interest

Compound Name: Wedelolactone

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Introduction

Wedelolactone, a naturally occurring coumestan found in plants of the *Eclipta* and *Wedelia* genera, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of **wedelolactone**, with a specific focus on its therapeutic potential in a range of chronic diseases. Extensive research has highlighted its anti-inflammatory, antioxidant, anti-cancer, anti-diabetic, hepatoprotective, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and drug development efforts.

Data Presentation

The following tables summarize the quantitative data associated with the pharmacological effects of **wedelolactone** across various studies.

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of Wedelolactone

Target/Activity	Cell Line/System	IC50 Value	Reference
α -Glucosidase Inhibition	Enzyme Assay	$39.12 \pm 2.54 \mu\text{M}$	[1]
5-Lipoxygenase (5-Lox)	Enzyme Assay	$\sim 2.5 \mu\text{M}$	[2]
Phosphodiesterase-4 (PDE4)	Enzyme Assay	$2.8 \mu\text{M}$	[3]

Table 2: In Vivo Efficacy of Wedelolactone in Animal Models of Chronic Disease

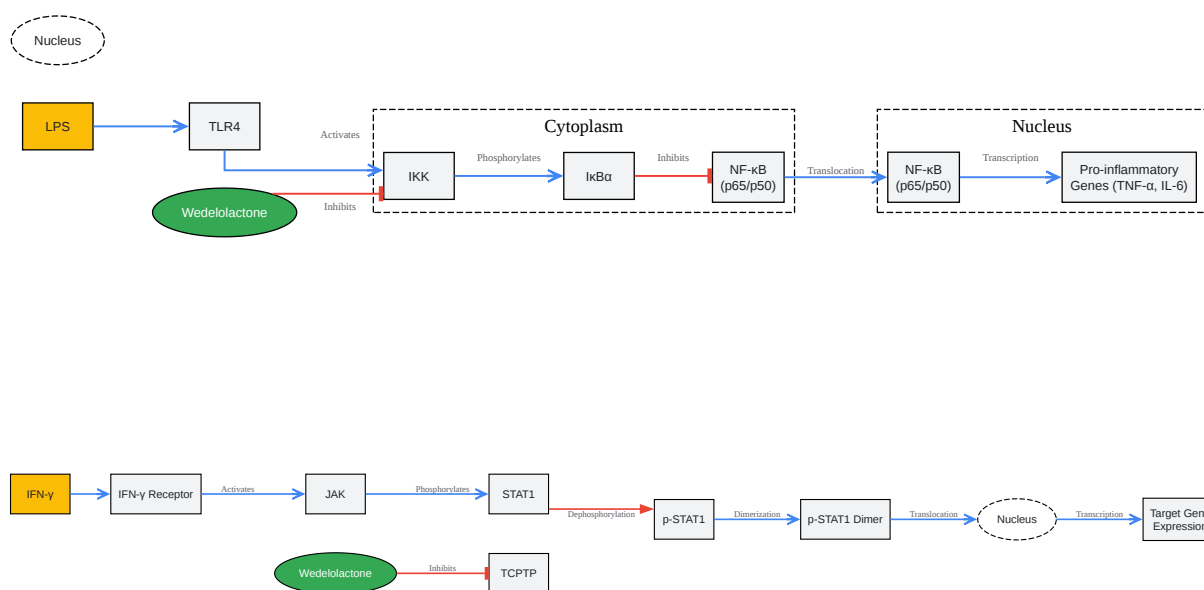
Chronic Disease Model	Animal Model	Dosage	Key Findings	Reference
Ulcerative Colitis	Dextran Sulfate Sodium (DSS)-induced in rats	50 & 100 mg/kg/day (oral)	Significant attenuation of colonic damage and inflammation.[4]	[4]
Particle-Induced Osteolysis	Murine Calvarial Model	4 mg/kg (oral)	Significantly suppressed the growth of prostate cancer cells.[5]	[5]
Ovariectomy-Induced Bone Loss	Ovariectomized Mice	10 mg/kg (i.p. every 2 days for 4 weeks)	Prevented bone loss by enhancing osteoblast and inhibiting osteoclast activity.[6]	[6]

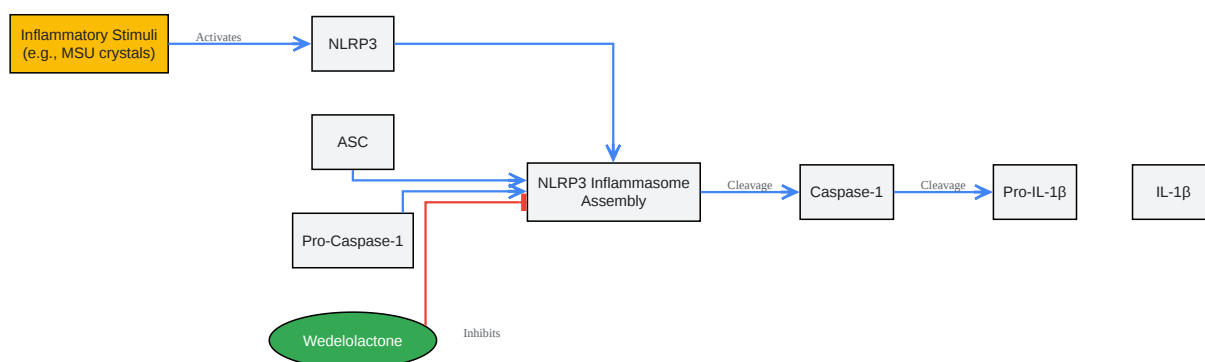
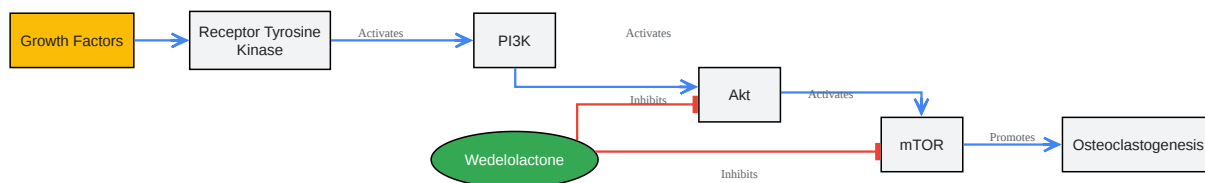
Core Signaling Pathways Modulated by Wedelolactone

Wedelolactone exerts its pleiotropic effects by modulating several key signaling pathways implicated in the pathophysiology of chronic diseases.

NF- κ B Signaling Pathway

Wedelolactone is a potent inhibitor of the NF- κ B signaling pathway, a central mediator of inflammation. It has been shown to inhibit the phosphorylation and subsequent degradation of I κ B α , which prevents the nuclear translocation of the p65 and p50 subunits of NF- κ B.[4][7][8] This blockade of NF- κ B activation leads to the downregulation of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6, as well as enzymes like iNOS and COX-2.[7][9]





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